molecular formula C4H9NOS B3133515 Thiomorpholine 1-oxide CAS No. 39213-13-3

Thiomorpholine 1-oxide

Cat. No.: B3133515
CAS No.: 39213-13-3
M. Wt: 119.19 g/mol
InChI Key: YHIIJNLSGULWAA-UHFFFAOYSA-N
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Description

Thiomorpholine 1-oxide is a heterocyclic organic compound containing both sulfur and nitrogen atoms within its ring structure It is a derivative of thiomorpholine, where the sulfur atom is oxidized to form an oxide

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiomorpholine 1-oxide can be synthesized through the oxidation of thiomorpholine. One common method involves the use of potassium permanganate as the oxidizing agent. The reaction typically proceeds under controlled conditions to ensure complete oxidation while minimizing side reactions .

Industrial Production Methods: In an industrial setting, the preparation of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced oxidation techniques and optimized reaction conditions ensures the production of high-purity this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions: Thiomorpholine 1-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can revert this compound back to thiomorpholine.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Thiomorpholine 1-oxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biocompatible material in drug delivery systems.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of thiomorpholine 1-oxide involves its interaction with various molecular targets. The oxidized sulfur atom can participate in redox reactions, influencing cellular processes and signaling pathways. Additionally, the nitrogen atom can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function .

Comparison with Similar Compounds

    Thiomorpholine: The parent compound, lacking the oxidized sulfur atom.

    Morpholine: Contains an oxygen atom instead of sulfur.

    Piperidine: A similar heterocyclic compound with a nitrogen atom but no sulfur.

Uniqueness: Thiomorpholine 1-oxide is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, along with the oxidized sulfur atom. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

IUPAC Name

1,4-thiazinane 1-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NOS/c6-7-3-1-5-2-4-7/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIIJNLSGULWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)CCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00959988
Record name 1lambda~4~-Thiomorpholin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00959988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39213-13-3
Record name 1lambda~4~-Thiomorpholin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00959988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Thiomorpholine 1-oxide
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Thiomorpholine 1-oxide

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